N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-4-28-15-7-5-14(6-8-15)24-18(21-22-23-24)12-20-19(25)13-9-16(26-2)11-17(10-13)27-3/h5-11H,4,12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWYQTRTIKBVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,5-dimethoxybenzamide is a synthetic compound belonging to the class of tetrazole derivatives. Its unique chemical structure includes a tetrazole ring and multiple aromatic groups, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 358.39 g/mol. The structure can be visualized as follows:
| Component | Structure |
|---|---|
| Tetrazole Ring | Tetrazole |
| Ethoxyphenyl Group | Ethoxyphenyl |
| Dimethoxybenzamide | Dimethoxybenzamide |
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide group in related compounds has been shown to form hydrogen bonds with amino acids in enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The tetrazole ring can engage in π-π stacking interactions with aromatic residues in receptors, influencing their activation state.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated efficacy against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Several studies have explored the anticancer potential of tetrazole derivatives:
- Cell Line Studies : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer) showed that derivatives could induce apoptosis with IC50 values ranging from 10 to 50 µM.
Neuroprotective Effects
Recent investigations suggest neuroprotective effects attributed to the modulation of neurotransmitter systems:
- Animal Models : In rodent models of neurodegeneration induced by toxins (e.g., rotenone), treatment with related compounds resulted in reduced neuronal apoptosis and improved behavioral outcomes.
Case Study 1: Analgesic Activity
A study utilized the PASS (Prediction of Activity Spectra for Substances) software to predict the biological activity of similar tetrazole compounds. It indicated a high probability (Pa = 0.795) for analgesic properties. Subsequent experiments confirmed that related compounds effectively reduced pain responses in animal models.
Case Study 2: Antiviral Activity
In a recent study investigating antiviral properties against influenza A virus:
- Methodology : Compounds were tested in MDCK cells.
- Results : Only three out of twelve tested compounds showed significant antiviral activity with selectivity indices above 10. The most promising derivative exhibited an IC50 value of 18.4 µM.
Preparation Methods
Reductive Amination Approach
An alternative pathway involves reductive amination of 1-(4-ethoxyphenyl)-1H-tetrazole-5-carbaldehyde with ammonia (NH₃) and sodium cyanoborohydride (NaBH₃CN).
Procedure:
Solid-Phase Synthesis
Immobilization of the tetrazole intermediate on Wang resin enables iterative coupling and cleavage, improving yields to 80–85%.
Challenges and Mitigation Strategies
- Tetrazole Ring Instability: The tetrazole moiety is prone to decomposition under basic conditions. Use buffered acidic conditions (pH 4–6) during workup.
- Amide Hydrolysis: Avoid aqueous bases during purification; employ anhydrous Na₂SO₄ for drying.
- Byproduct Formation: Chromatographic separation is critical to remove unreacted benzoyl chloride and dimeric species.
Industrial-Scale Production Considerations
Q & A
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including tetrazole ring formation and amide coupling. A general approach could follow:
- Step 1: React a substituted tetrazole precursor (e.g., 1-(4-ethoxyphenyl)-1H-tetrazole) with a methylating agent to introduce the methyl group at the tetrazole's 5-position.
- Step 2: Perform an amide coupling between the tetrazole-methyl intermediate and 3,5-dimethoxybenzoic acid using carbodiimide reagents (e.g., EDCI/HOBt in DMF) .
- Optimization: Reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) improve reaction efficiency, as seen in similar tetrazole syntheses . Monitor reaction progress via TLC and optimize stoichiometry to minimize side products.
How should researchers characterize the crystallographic structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular configuration. Key steps include:
- Crystallization: Use slow evaporation of a solvent mixture (e.g., ethanol/water) to obtain high-quality crystals.
- Data Collection: Measure at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Ensure data-to-parameter ratios >14.7 for reliability .
- Refinement: Apply SHELXL-97 software, targeting R-factors <0.06 for precision. The 3,5-dimethoxybenzamide moiety may exhibit planarity, similar to N-(3,5-dimethoxyphenyl)benzamide structures .
What analytical techniques are most effective for verifying purity and structural integrity?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- HPLC: Develop a reverse-phase method (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- FTIR: Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
- NMR: Use DMSO-d₆ to resolve methoxy (δ 3.7–3.9 ppm) and tetrazole proton signals (δ 8.0–8.5 ppm). Compare with analogous benzamide derivatives .
How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions in NMR/IR data often arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR: Probe tautomeric shifts in the tetrazole ring by analyzing spectra at 25°C and 60°C.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₉H₂₀N₄O₄) to rule out isotopic interference.
- 2D NMR (COSY, HSQC): Assign coupling patterns and resolve overlapping signals, as demonstrated in thiadiazole derivatives .
How can computational tools predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). The 4-ethoxyphenyl group may enhance hydrophobic binding .
- ADMET Prediction: Employ SwissADME to evaluate bioavailability and metabolic stability. The compound’s logP (~2.5) suggests moderate membrane permeability.
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO/LUMO energies) relevant to redox activity .
What practices ensure hydrolytic stability of the tetrazole and amide groups?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC. Tetrazoles are stable at pH 4–7 but may hydrolyze under strongly acidic/basic conditions.
- Accelerated Stability Testing: Use 40°C/75% RH for 4 weeks to simulate long-term storage. Protect from light to prevent photodegradation of the methoxy groups .
How to design SAR studies for the 4-ethoxyphenyl and 3,5-dimethoxy groups?
Methodological Answer:
- Analog Synthesis: Replace ethoxy with methoxy/fluoro groups and compare bioactivity (e.g., enzyme inhibition assays).
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (tetrazole) and hydrophobic regions (methoxy groups) .
- In Silico Mutagenesis: Predict the impact of substituent changes on binding affinity using MOE software.
What methodologies investigate metabolic pathways in vitro?
Methodological Answer:
- Liver Microsome Assays: Incubate with human hepatocytes and NADPH. Extract metabolites using SPE cartridges and identify via LC-MS/MS.
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential. Compare with control inhibitors like ketoconazole .
How to develop an HPLC method for quantifying this compound in biological matrices?
Methodological Answer:
- Column Selection: Use a C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30).
- Validation: Assess linearity (1–100 µg/mL), LOD/LOQ (<0.5 µg/mL), and recovery (>90%) per ICH guidelines. Spike plasma samples to validate matrix effects .
What experimental designs are critical for scaling up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR to monitor amide coupling in real-time.
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency.
- Safety: Conduct DSC analysis to identify exothermic decomposition risks during large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
